molecular formula C11H22O2 B14442625 1-Methoxydecan-3-one CAS No. 74835-33-9

1-Methoxydecan-3-one

Cat. No.: B14442625
CAS No.: 74835-33-9
M. Wt: 186.29 g/mol
InChI Key: NPJOWDAHNUJLRI-UHFFFAOYSA-N
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Description

1-Methoxydecan-3-one is an organic compound with the molecular formula C11H22O2 It is a ketone with a methoxy group attached to the first carbon and a decane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxydecan-3-one can be synthesized through several methods. One common approach involves the reaction of decan-3-one with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves the use of high-purity starting materials and catalysts to ensure the efficient conversion of reactants to the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxydecan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to alcohols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methoxydecan-3-one has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the manufacture of fragrances, flavors, and other industrial products.

Mechanism of Action

The mechanism of action of 1-Methoxydecan-3-one involves its interaction with specific molecular targets and pathways. The methoxy group and the ketone functionality play crucial roles in its reactivity and interactions with biological molecules. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological activity and effectiveness.

Comparison with Similar Compounds

    1-Methoxydecane: Similar in structure but lacks the ketone functionality.

    Decan-3-one: Similar ketone structure but lacks the methoxy group.

    Methoxyacetone: A smaller ketone with a methoxy group, used for comparison in reactivity and applications.

Uniqueness: 1-Methoxydecan-3-one is unique due to the presence of both the methoxy group and the ketone functionality, which confer distinct chemical properties and reactivity. This combination makes it valuable in various applications, from organic synthesis to potential therapeutic uses.

Properties

CAS No.

74835-33-9

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

1-methoxydecan-3-one

InChI

InChI=1S/C11H22O2/c1-3-4-5-6-7-8-11(12)9-10-13-2/h3-10H2,1-2H3

InChI Key

NPJOWDAHNUJLRI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)CCOC

Origin of Product

United States

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